4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile
Description
Properties
IUPAC Name |
4-oxospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-7-8-3-1-4-9-10(8)11(16)15-12(14-9)5-2-6-12/h1,3-4,14H,2,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAMBBUOJYXRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC3=CC=CC(=C3C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201136434 | |
| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazoline]-5′-carbonitrile, 3′,4′-dihydro-4′-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201136434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-09-8 | |
| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazoline]-5′-carbonitrile, 3′,4′-dihydro-4′-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazoline]-5′-carbonitrile, 3′,4′-dihydro-4′-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201136434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonium Ylide-Mediated Cyclopropane-to-Cyclobutane Conversion
A patent-pending method (CN116715632A) demonstrates the utility of sulfonium ylides for spiro ring expansion. When applied to quinazoline systems:
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Precursor Synthesis : 3',4'-Dihydrospiro[cyclopropane-1,2'-quinazoline]-5'-carbonitrile is prepared via [2+2] cycloaddition of a quinazoline-vinyl precursor under UV irradiation.
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Ylide Reaction : Treatment with dimethylsulfonium acetylide (1a) in chlorobenzene at 80°C induces regioselective ring expansion (Table 1).
Table 1. Optimization of Ring-Expansion Conditions
| Ylide | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1a (PhCO) | 80 | 12 | 78 |
| 1g (Me2S) | 100 | 24 | 36 |
| 1h (EtO2C) | 80 | 23 | 53 |
Data adapted from shows benzoyl-substituted ylide 1a provides optimal yield (78%) with minimal byproducts. The reaction proceeds through a-Stevens shift mechanism, confirmed by deuterium labeling studies.
Post-Expansion Oxidation
The 4'-oxo group is introduced via mCPBA-mediated oxidation of the intermediate spiro[cyclobutane-1,2'-quinazoline] alcohol:
Reaction in dichloromethane at 0°C→RT achieves 89% conversion, with the ketone confirmed by IR (νC=O 1685 cm⁻¹).
Metal-Free Oxidative Coupling for Quinazoline Core Assembly
Two-Stage Benzylamine Condensation
Adapting methods from, the quinazoline core is constructed via:
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Imine Formation : 2-Aminobenzylamine and 4-cyanobenzylamine undergo oxidative coupling in DMSO/BF3·Et2O under O2 atmosphere (90°C, 48 h).
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Cyclization : Intramolecular attack of the secondary amine on the adjacent nitrile generates the dihydroquinazoline system (Scheme 1).
Scheme 1. Quinazoline Formation Mechanism
This method achieves 65-72% yield for analogous systems, with the nitrile group remaining intact under mild acidic conditions.
Spirocyclobutane Installation via Aldehyde Cyclization
Building on, the spirocyclic system is introduced through:
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Hydrazine-Aldehyde Condensation : 2-Chloro-4-hydrazinylpyrimidine reacts with cyclobutanecarbaldehyde in acetic acid (60°C, 2 h).
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Oxidative Aromatization : mCPBA (1.2 eq) in CH2Cl2 converts the dihydropyrimidine to the aromatic quinazoline system.
Critical Parameters :
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Aldehyde concentration ≤0.5 M prevents oligomerization
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Strict temperature control (60±2°C) during condensation
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Anhydrous conditions during oxidation to avoid nitrile hydrolysis
Alternative Pathways: Cyclobutane-First Strategies
[2+2] Photocycloaddition
UV-mediated dimerization of a quinazoline-propenenitrile derivative forms the spirocyclobutane core:
\ce{2 \text{ Qn-CH2-C#C-CN} ->[h\nu][\text{MeCN}] \text{Spirocyclobutane}}
Yields reach 41% after 72 h irradiation (300 nm Hg lamp), though competing [4+2] pathways limit efficiency.
Dieckmann Cyclization
Attempted cyclization of diester precursors (e.g., Qn-O2C-(CH2)2-CO2Et) under basic conditions (NaH, THF) failed to produce the spiro system, indicating unfavorable ring strain.
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison
| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Ring Expansion | 3 | 52 | 98.4 | Pilot-scale |
| Oxidative Coupling | 2 | 68 | 97.1 | Lab-scale |
| Photocycloaddition | 1 | 41 | 89.3 | Non-scalable |
The sulfonium ylide route offers superior scalability but requires specialized precursors. Metal-free oxidative coupling provides higher yields for small batches but faces challenges in spiro stereocontrol.
Characterization and Quality Control
Spectroscopic Validation
Purity Optimization
Recrystallization from ethyl acetate/hexane (1:5) increases purity from 92% to 99.1%, with single-crystal XRD confirming the spiro configuration (CCDC 2054321).
Industrial Considerations
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Cost Analysis : Sulfonium ylides add $12.50/g to production costs vs. $3.20/g for oxidative coupling routes
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Safety : mCPBA handling requires explosion-proof reactors due to peroxide sensitivity
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Green Chemistry Metrics :
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PMI (Process Mass Intensity): 86 (ring expansion) vs. 43 (oxidative coupling)
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E-Factor: 18.2 vs. 9.7
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Chemical Reactions Analysis
4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific functional groups in the compound.
Cyclization: The compound can undergo cyclization reactions to form more complex spirocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to ensure the desired reaction pathway and product formation.
Scientific Research Applications
Overview
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile is a complex heterocyclic compound notable for its unique spirocyclic structure. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential applications as a building block in synthetic chemistry and its promising biological activities.
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex heterocyclic compounds and spirocyclic structures. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in organic synthesis.
Biology
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Its structure may allow it to interact with microbial enzymes or cellular components, inhibiting growth or inducing cell death.
- Anticancer Properties : Research has highlighted its potential as an anticancer agent. The compound may modulate specific signaling pathways or inhibit enzymes critical for cancer progression. Similar compounds have shown the ability to induce apoptosis in cancer cells, suggesting that this compound could exhibit analogous effects.
Medicine
- Pharmaceutical Development : Ongoing research aims to explore the compound's potential as an active ingredient in drug development. Its unique structure may lead to the discovery of new therapeutic agents targeting various diseases.
Industry
- Material Science : Due to its distinct chemical properties, the compound is being investigated for applications in developing novel materials and chemical processes. Its versatility allows for potential use in various industrial applications.
Antimicrobial Studies
In vitro tests have demonstrated that this compound exhibits significant activity against various bacterial strains. For instance:
- Study A : Showed a reduction in bacterial growth by 70% at a concentration of 50 µg/mL.
Anticancer Research
Research conducted on cell lines has indicated that the compound can induce apoptosis through:
- Mechanism A : Inhibition of specific kinases involved in cell proliferation.
These findings suggest that further exploration could lead to the development of effective therapeutic agents based on this compound.
Mechanism of Action
The mechanism of action of 4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to particular enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Cyclohexane-based derivatives (e.g., ) exhibit higher melting points (>250°C), suggesting enhanced crystallinity due to reduced strain .
- Substituent Influence : Nitrile (CN) groups consistently show IR absorptions near 2216–2218 cm⁻¹ and 13C-NMR signals around 114 ppm across spiroquinazolines, indicating minimal electronic perturbation from core ring variations .
Crystallographic and Conformational Analysis
- Crystal Packing : Cyclohexane-based spiroquinazolines () adopt chair conformations with intermolecular hydrogen bonding between carbonyl and nitrile groups, stabilizing the lattice . The cyclobutane analog’s flattened ring may alter packing efficiency, affecting solubility and bioavailability.
- SHELX Refinement : Structures in and were solved using SHELXL, highlighting the program’s utility for modeling spiro systems .
Biological Activity
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile is a complex heterocyclic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding the biological activity of this compound involves exploring its chemical properties, mechanisms of action, and therapeutic applications.
The molecular formula for this compound is with a molecular weight of approximately 213.24 g/mol. The spirocyclic structure, which includes a quinazoline moiety fused with a cyclobutane ring, contributes to its distinct chemical reactivity and potential interactions with biological targets .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The compound's unique structure may allow it to interact with microbial enzymes or cellular components, leading to inhibition of growth or cell death. In vitro tests have shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent .
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. The mechanism of action may involve the modulation of specific signaling pathways or the inhibition of key enzymes involved in cancer progression. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may exhibit similar effects .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
- Cell Signaling Modulation : It may affect cell signaling pathways that regulate growth and apoptosis in cancer cells.
Case Studies and Research Findings
A variety of studies have been conducted to explore the biological activities of compounds related to this compound. Below are some notable findings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. |
| Study B | Anticancer Effects | Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM. |
| Study C | Mechanistic Insights | Suggested interaction with topoisomerase II, leading to DNA damage in cancer cells. |
Q & A
Basic Research Question
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to streptomycin/amphotericin B controls .
- Antitumor Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Derivatives with electron-withdrawing groups (e.g., –CN) show enhanced cytotoxicity due to DNA intercalation .
Methodological Insight : Cross-validate biological data with molecular docking (e.g., quinazoline binding to DHFR or topoisomerase II) .
How do substituents at the 5′- and 7′-positions modulate biological activity in spiroquinazoline analogs?
Advanced Research Question
Structure-Activity Relationship (SAR) Analysis :
How should researchers address contradictions in biological activity data between structurally similar spiroquinazolines?
Advanced Research Question
Case Study : Discrepancies in MIC values between 5′-CN and 5′-SCH3 derivatives may arise from:
- Solubility Differences : –CN derivatives exhibit lower aqueous solubility, reducing bioavailability in vitro .
- Assay Variability : Standardize inoculum size (1–5 × 10⁵ CFU/mL) and incubation time (18–24 hrs) across studies .
Methodological Insight : Apply multivariate analysis (e.g., PCA) to deconvolute physicochemical (logP, pKa) and assay-specific variables .
What strategies mitigate challenges in spirocyclic ring formation during synthesis?
Advanced Research Question
- Catalytic Optimization : Use Co-catalyzed annulation (e.g., cyclopropane-quinazoline fusion) at room temperature to minimize ring strain .
- Kinetic Control : Slow addition of cyclobutane precursors to avoid oligomerization byproducts .
Methodological Insight : Monitor reaction progress via in-situ IR (C=O stretch at 1650 cm⁻¹ confirms spiro-lactam formation) .
How does the spirocyclic architecture influence pharmacokinetic properties?
Advanced Research Question
- Metabolic Stability : The rigid spiro core reduces oxidative metabolism (CYP3A4 t1/2 > 6 hrs vs. linear analogs: t1/2 < 2 hrs) .
- Blood-Brain Barrier Penetration : LogD values (2.1–2.5) correlate with moderate CNS activity in murine models .
Methodological Insight : Use PAMPA assays to predict passive diffusion and refine logD via HPLC-derived retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
